2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine
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Overview
Description
2-{8-Oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the pyridine ring: This step involves the coupling of the tricyclic core with a pyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using techniques like NMR and mass spectrometry.
Scientific Research Applications
2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetic acid
- 8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-5-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-{8-Oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine stands out due to its unique combination of a tricyclic core with a sulfonylated pyridine ring
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)pyridine |
InChI |
InChI=1S/C21H22N2O4S/c24-28(25,23-11-3-4-12-23)16-8-10-21(22-14-16)26-15-7-9-20-18(13-15)17-5-1-2-6-19(17)27-20/h7-10,13-14H,1-6,11-12H2 |
InChI Key |
SFPPFYOKMQHFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=NC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
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